molecular formula C10H21NO4 B13653591 Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate

Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate

Cat. No.: B13653591
M. Wt: 219.28 g/mol
InChI Key: UBNCVJPBJYIZGS-UHFFFAOYSA-N
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Description

Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl-substituted amine, and a 2-hydroxy-3-methoxypropyl side chain. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals. For example, structurally analogous Boc-protected intermediates, such as (S)-tert-butyl ((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate, are critical in synthesizing anticoagulant agents like rivaroxaban . The Boc group is widely used to protect amines during multi-step syntheses due to its stability under basic and nucleophilic conditions, which is evident in diverse synthetic protocols across the provided evidence .

The hydroxyl and methoxy groups in its side chain confer unique polarity and hydrogen-bonding capabilities, influencing solubility and reactivity. Such functional groups are common in bioactive molecules, as seen in heterocyclic derivatives like tert-butyl (1-cyano-2-methylpropyl)(methyl)carbamate, which is transformed into tetrazole-containing analogs for drug discovery .

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-(2-hydroxy-3-methoxypropyl)-N-methylcarbamate

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11(4)6-8(12)7-14-5/h8,12H,6-7H2,1-5H3

InChI Key

UBNCVJPBJYIZGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(COC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate alcohols or amines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate (Boc2O) as a reagent under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by standard techniques such as distillation or recrystallization .

Mechanism of Action

The mechanism of action of tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate involves the formation of a stable carbamate group, which can protect amino groups from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to nucleophilic attack. The compound can be deprotected under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Table 1: Key Structural Features of Tert-butyl Carbamate Derivatives

Compound Name Key Functional Groups Backbone Structure Applications/Notes
Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate Boc, hydroxy, methoxy, methyl amine Linear aliphatic chain Pharmaceutical intermediate
(S)-tert-butyl ((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate Boc, oxazolidinone, morpholinone Heterocyclic Rivaroxaban intermediate
Tert-butyl (1-cyano-2-methylpropyl)(methyl)carbamate Boc, cyano, methyl amine Branched aliphatic Precursor to tetrazole analogs
Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Boc, amino, methoxy, cyclohexane Cyclohexyl ring Kinase inhibitor intermediate
Tert-butyl (2-(4-(biphenyl-3-carboxamido)phenyl)cyclopropyl)carbamate Boc, cyclopropane, biphenyl, amide Aromatic-cyclopropyl hybrid Anti-LSD1 activity studies

Key Observations:

  • Backbone Flexibility vs. Rigidity: The target compound’s linear aliphatic chain (2-hydroxy-3-methoxypropyl) offers conformational flexibility, contrasting with rigid aromatic or cyclohexane backbones in analogs like . Flexible chains may enhance solubility but reduce target-binding specificity compared to rigid frameworks .
  • Functional Group Reactivity: The hydroxy and methoxy groups in the target compound are less reactive than the cyano group in , which undergoes nitrile-to-tetrazole conversion under acidic conditions. This difference impacts their roles in synthesis—hydroxy/methoxy groups are often retained in final products, while cyano groups are transformed .

Physicochemical and Spectroscopic Properties

Table 3: NMR and MS Data for Selected Analogs

Compound ¹H NMR (CDCl₃) Key Signals MS (m/z)
Tert-butyl (1-cyano-2-methylpropyl)(methyl)carbamate δ 1.43 (s, 9H, Boc), 3.00 (s, 3H, NCH₃), 2.80 (m, 1H, CH) 241 [M+H]⁺
Compound 20 δ 1.40 (s, 9H, Boc), 4.30 (m, 1H, CH), 8.10 (s, 1H, NH) 258 [M+H]⁺
Rivaroxaban intermediate δ 1.42 (s, 9H, Boc), 3.70 (m, 2H, CH₂O), 4.20 (m, 1H, CH) 436 [M+H]⁺

Key Observations:

  • Boc Group Signature: All compounds show a singlet at δ ~1.40–1.43 ppm for the Boc tert-butyl group, confirming its stability across diverse syntheses .
  • Side-Chain Differentiation: The target compound’s hydroxy and methoxy groups would produce distinct signals (e.g., δ ~3.30 ppm for OCH₃ and δ ~1.50 ppm for OH, if present), differing from cyano (δ ~2.80 ppm) or aromatic protons (δ ~7.00–8.00 ppm) in analogs .

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